An In-depth Technical Guide to the Chemical Properties of 2-(p-Tolyl)oxazole
An In-depth Technical Guide to the Chemical Properties of 2-(p-Tolyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(p-tolyl)oxazole (CAS No. 62882-04-6), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and general principles of oxazole chemistry are also discussed to provide a predictive framework for its behavior. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of 2-(p-tolyl)oxazole and its derivatives.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-(p-Tolyl)oxazole
| Property | Value | Source/Notes |
| IUPAC Name | 2-(4-Methylphenyl)oxazole | --- |
| CAS Number | 62882-04-6 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Based on related 2-aryloxazoles |
| Melting Point | Not reported; likely in the range of 50-100 °C | Estimation based on related compounds |
| Boiling Point | Not reported | --- |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. | General solubility of aromatic heterocycles |
| Purity | Commercially available at ≥95% | [1] |
Spectroscopic Data
Detailed spectroscopic data for 2-(p-tolyl)oxazole is sparse in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-(p-Tolyl)oxazole
| Technique | Predicted Data |
| ¹H NMR | * Aromatic protons (p-tolyl): Two doublets in the range of δ 7.2-8.0 ppm. * Oxazole protons: Two singlets or doublets in the range of δ 7.0-8.0 ppm. * Methyl protons: A singlet around δ 2.4 ppm. |
| ¹³C NMR | * Aromatic carbons (p-tolyl): Peaks in the range of δ 125-140 ppm. * Oxazole carbons: Peaks in the range of δ 120-160 ppm. * Methyl carbon: A peak around δ 21 ppm. |
| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 159. * Key Fragments: Loss of CO (m/z = 131), formation of the p-tolyl cation (m/z = 91), and fragments corresponding to the oxazole ring. |
| Infrared (IR) | * C=N stretch: ~1650 cm⁻¹. * C-O-C stretch: ~1100-1200 cm⁻¹. * Aromatic C-H stretch: ~3000-3100 cm⁻¹. * Aromatic C=C stretch: ~1450-1600 cm⁻¹. |
Chemical Reactivity and Synthesis
The reactivity of 2-(p-tolyl)oxazole is governed by the electronic properties of the oxazole ring and the p-tolyl substituent. The oxazole ring is a weak base and can be protonated at the nitrogen atom. It is generally susceptible to electrophilic substitution at the C5 position, although the presence of the electron-donating p-tolyl group can influence the regioselectivity. The ring can also participate in cycloaddition reactions.
Several classical methods are available for the synthesis of 2-substituted oxazoles, including the Robinson-Gabriel, Van Leusen, and Fischer syntheses.
Synthetic Methodologies
3.1.1. Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of 2-(p-tolyl)oxazole, the starting material would be N-(2-oxoethyl)-4-methylbenzamide.
Experimental Protocol (General): Robinson-Gabriel Synthesis
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Preparation of the 2-Acylamino-ketone: React 4-methylbenzoyl chloride with an appropriate amino ketone derivative.
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Cyclodehydration: Dissolve the resulting 2-acylamino-ketone in a suitable solvent (e.g., toluene, xylene).
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Add a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.
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Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
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After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Caption: Robinson-Gabriel synthesis of 2-(p-tolyl)oxazole.
3.1.2. Van Leusen Oxazole Synthesis
This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. For 2-(p-tolyl)oxazole, p-tolualdehyde would be the starting aldehyde.
Experimental Protocol (General): Van Leusen Oxazole Synthesis
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Dissolve p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in a suitable solvent system (e.g., methanol/dimethoxyethane).
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Add a base, such as potassium carbonate, portion-wise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., dichloromethane).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Caption: Van Leusen synthesis of 2-(p-tolyl)oxazole.
3.1.3. Fischer Oxazole Synthesis
This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid. To synthesize 2-(p-tolyl)oxazole, one could potentially use the cyanohydrin of an appropriate aldehyde and p-tolualdehyde.
Experimental Protocol (General): Fischer Oxazole Synthesis
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Prepare the cyanohydrin of a suitable aldehyde.
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Dissolve the cyanohydrin and p-tolualdehyde in an anhydrous solvent (e.g., diethyl ether).
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Bubble dry hydrogen chloride gas through the solution.
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The product precipitates as the hydrochloride salt.
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Filter the precipitate and wash with anhydrous ether.
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The free base can be obtained by treating the hydrochloride salt with a weak base.[5]
Caption: Fischer oxazole synthesis of 2-(p-tolyl)oxazole.
Biological and Pharmacological Context
While specific studies on the biological activity of 2-(p-tolyl)oxazole are limited, the 2-aryloxazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[6] Derivatives of 2-aryloxazoles have demonstrated a wide range of pharmacological activities, including:
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Antimicrobial activity: Some oxazole derivatives exhibit potent antibacterial and antifungal properties.[6]
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Anticancer activity: The oxazole ring is a key structural motif in several natural and synthetic compounds with cytotoxic and antiproliferative effects against various cancer cell lines.[7]
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Anti-inflammatory activity: Certain oxazole derivatives have been investigated for their potential as anti-inflammatory agents.
The biological activity of 2-aryloxazoles is often attributed to their ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The nature and position of substituents on the aryl ring and the oxazole moiety can significantly influence the potency and selectivity of these compounds. Therefore, 2-(p-tolyl)oxazole represents a valuable scaffold for further derivatization and biological evaluation in drug discovery programs.
References
- 1. CAS 62882-04-6 | 2-(p-Tolyl)oxazole - Synblock [synblock.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
